3,4-Dihydro-7-methyl-2H-1,4-benzothiazine
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Overview
Description
3,4-Dihydro-7-methyl-2H-1,4-benzothiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmacological activities. The presence of the benzothiazine core makes it a valuable precursor in the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium methoxide in a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-7-methyl-2H-1,4-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazine derivatives. These products can exhibit different biological activities and can be further utilized in medicinal chemistry .
Scientific Research Applications
3,4-Dihydro-7-methyl-2H-1,4-benzothiazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential use as an anti-inflammatory, analgesic, and neuroprotective agent.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of neuroprotection, the compound may interact with neurotransmitter receptors or modulate oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzothiazine: Lacks the methyl group at the 7-position, which may affect its biological activity.
7-Methyl-2H-1,4-benzothiazine: Does not have the dihydro structure, which can influence its reactivity and stability.
Uniqueness
3,4-Dihydro-7-methyl-2H-1,4-benzothiazine is unique due to the presence of both the dihydro structure and the methyl group at the 7-position. These structural features can enhance its biological activity and make it a valuable compound for further research and development .
Properties
IUPAC Name |
7-methyl-3,4-dihydro-2H-1,4-benzothiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIXAXMOFJECFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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